molecular formula C16H11N5O2S B11969804 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11969804
M. Wt: 337.4 g/mol
InChI Key: PQRWBAZSQJSTMV-UHFFFAOYSA-N
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Description

N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C16H11N5O2S. This compound is notable for its unique structure, which includes an indole moiety, a thienyl group, and a pyrazole ring. It is primarily used in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 3-(2-thienyl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(4-PROPOXYPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)PROPANOHYDRAZIDE

Uniqueness

What sets N’-[(3Z)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE apart from similar compounds is its unique combination of an indole moiety, a thienyl group, and a pyrazole ring

Properties

Molecular Formula

C16H11N5O2S

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H11N5O2S/c22-15(12-8-11(18-19-12)13-6-3-7-24-13)21-20-14-9-4-1-2-5-10(9)17-16(14)23/h1-8,17,23H,(H,18,19)

InChI Key

PQRWBAZSQJSTMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

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